molecular formula C20H18INO2 B11542950 (4Z)-2-(4-tert-butylphenyl)-4-(4-iodobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(4-iodobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11542950
M. Wt: 431.3 g/mol
InChI Key: ZYQCRLGOSSWKAQ-ATVHPVEESA-N
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and an iodophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes at the molecular level. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has potential applications as a therapeutic agent. Its unique chemical properties may allow it to target specific molecular pathways involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials with enhanced properties, such as increased strength, durability, or conductivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound with broad applications.

Properties

Molecular Formula

C20H18INO2

Molecular Weight

431.3 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(4-iodophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H18INO2/c1-20(2,3)15-8-6-14(7-9-15)18-22-17(19(23)24-18)12-13-4-10-16(21)11-5-13/h4-12H,1-3H3/b17-12-

InChI Key

ZYQCRLGOSSWKAQ-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)I)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)I)C(=O)O2

Origin of Product

United States

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